Enhanced Lipophilicity (LogP) Compared to Non-Methylated 2-Thienylmethyl Analog
1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride exhibits a predicted LogP of 2.31, which is approximately 52% higher (0.79 LogP units) than the 1-(2-thienylmethyl)piperazine dihydrochloride analog (LogP 1.52) . This increased lipophilicity, conferred by the 3-methyl substituent, may enhance passive membrane permeability and blood-brain barrier penetration, a critical parameter for central nervous system (CNS) drug candidates [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.31 |
| Comparator Or Baseline | 1-(2-thienylmethyl)piperazine dihydrochloride (CAS 6803-90-3) LogP = 1.52 |
| Quantified Difference | ΔLogP = +0.79 (52% increase) |
| Conditions | In silico prediction using standard computational chemistry methods (Chemscene, Hit2Lead) |
Why This Matters
Higher LogP correlates with improved CNS penetration, making this compound a more suitable building block for neurological or psychiatric drug discovery programs.
- [1] US Patent 5177077. 1,4-disubstituted piperazines. Filed 1990-03-16. Available at: https://patents.justia.com/patent/5177077 View Source
